molecular formula C15H30N4O17P2 B14766634 UDP-a-D-Galactose ammonium salt

UDP-a-D-Galactose ammonium salt

Cat. No.: B14766634
M. Wt: 600.36 g/mol
InChI Key: QMMOGGZRVNNPDE-QKYKBPIOSA-N
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Description

UDP-a-D-Galactose ammonium salt is a nucleotide sugar derivative composed of uridine diphosphate (UDP) linked to α-D-galactose. This compound plays a crucial role in various biosynthetic pathways, particularly in the synthesis of glycoconjugates and glycoproteins. It is widely used in biochemical research and industrial applications due to its importance in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UDP-a-D-Galactose ammonium salt typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) to UDP-galactose by the action of UDP-glucose 4-epimerase. This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Large-scale production of this compound can be achieved using metabolically engineered bacteria. For instance, recombinant Escherichia coli and Corynebacterium ammoniagenes can be used to produce UDP-galactose from inexpensive starting materials such as orotic acid and galactose . This method allows for efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

UDP-a-D-Galactose ammonium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the galactose moiety.

    Substitution: Substitution reactions can occur at specific positions on the galactose ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide sugar .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uronic acids, while reduction can produce deoxy sugars. Substitution reactions can introduce various functional groups onto the galactose ring .

Scientific Research Applications

UDP-a-D-Galactose ammonium salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a donor substrate for galactosyltransferases in the synthesis of galactose-containing oligosaccharides.

    Biology: The compound is essential for studying glycosylation processes and the biosynthesis of glycoconjugates.

    Medicine: It is used in research related to congenital disorders of glycosylation and other diseases associated with abnormal galactosylation.

    Industry: this compound is used in the production of glycoproteins and other biotechnological applications.

Mechanism of Action

The mechanism of action of UDP-a-D-Galactose ammonium salt involves its role as a donor substrate for galactosyltransferases. These enzymes transfer the galactose moiety from UDP-galactose to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates and glycoproteins, which play important roles in cell-cell interactions, immune recognition, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    UDP-glucose: Another nucleotide sugar that serves as a precursor for the synthesis of various glycoconjugates.

    UDP-N-acetylglucosamine: A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.

    UDP-glucuronic acid: Used in the biosynthesis of glycosaminoglycans and detoxification processes.

Uniqueness

UDP-a-D-Galactose ammonium salt is unique due to its specific role in the biosynthesis of galactose-containing glycoconjugates. Unlike other nucleotide sugars, it is specifically involved in the transfer of galactose moieties, making it essential for the synthesis of certain glycoproteins and glycolipids .

Properties

Molecular Formula

C15H30N4O17P2

Molecular Weight

600.36 g/mol

IUPAC Name

diazanium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O17P2.2H3N/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);2*1H3/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1

InChI Key

QMMOGGZRVNNPDE-QKYKBPIOSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

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